Home > Products > Screening Compounds P46566 > [1,2,4]Triazolo[4,3-c]pyrimidine
[1,2,4]Triazolo[4,3-c]pyrimidine - 274-81-7

[1,2,4]Triazolo[4,3-c]pyrimidine

Catalog Number: EVT-1172942
CAS Number: 274-81-7
Molecular Formula: C5H4N4
Molecular Weight: 120.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified under triazole derivatives and pyrimidine analogs. It is synthesized through various chemical reactions involving hydrazines and pyrimidine derivatives. Recent studies have highlighted its potential as a bioactive scaffold in drug design, particularly due to its structural resemblance to purines, which are essential components of nucleic acids.

Synthesis Analysis

Methods and Technical Details

Several synthetic routes have been developed for the preparation of [1,2,4]triazolo[4,3-c]pyrimidine derivatives. The most common methods include:

  1. Three-Component Reaction: A notable approach involves a one-pot synthesis using 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate in the presence of a catalyst such as APTS (aminopropyltriethoxysilane). This method has shown to yield multisubstituted derivatives efficiently under reflux conditions in ethanol over 24 hours .
  2. Cyclization Reactions: Another method includes cyclocondensation reactions between hydrazinylpyrimidines and carbonyl compounds followed by rearrangements or oxidative cyclizations to form the desired triazolo-pyrimidine structure .
  3. Chlorination and Thioetherification: Advanced synthesis may involve chlorination steps followed by thioetherification to introduce various functional groups into the triazolo-pyrimidine framework .
Molecular Structure Analysis

Structure and Data

The molecular structure of [1,2,4]triazolo[4,3-c]pyrimidine consists of a fused triazole and pyrimidine ring system. The typical representation includes:

  • Triazole Ring: A five-membered ring containing three nitrogen atoms.
  • Pyrimidine Ring: A six-membered ring containing two nitrogen atoms.

This arrangement leads to a planar structure that facilitates interactions with biological macromolecules.

Molecular Data

  • Molecular Formula: C₅H₄N₄
  • Molecular Weight: Approximately 136.12 g/mol
  • Melting Point: Varies based on substitution but generally falls within the range of 140–200 °C depending on the specific derivative synthesized.
Chemical Reactions Analysis

Reactions and Technical Details

[1,2,4]Triazolo[4,3-c]pyrimidine participates in various chemical reactions due to its reactive nitrogen atoms:

  1. Substitution Reactions: The nitrogen atoms can act as nucleophiles in substitution reactions with electrophiles like alkyl halides or acyl chlorides.
  2. Cyclization: It can undergo further cyclization reactions to form more complex heterocyclic compounds.
  3. Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to yield different derivatives with varying biological activities.
Mechanism of Action

Process and Data

The mechanism of action for [1,2,4]triazolo[4,3-c]pyrimidine derivatives often involves their ability to inhibit specific enzymes or receptors in biological pathways:

  • Enzyme Inhibition: Many derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells.
  • Antimicrobial Activity: The compounds also exhibit activity against various pathogens by disrupting their metabolic processes.

Data from studies indicate that modifications at specific positions on the triazolo-pyrimidine scaffold can enhance potency against targeted biological pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white or pale yellow solids.
  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide but may have limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the presence of nitrogen atoms in the rings.

Relevant analyses such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .

Applications

Scientific Uses

The applications of [1,2,4]triazolo[4,3-c]pyrimidine derivatives are extensive in medicinal chemistry:

  1. Anticancer Agents: Many derivatives are being explored as potential anticancer drugs due to their ability to inhibit cell proliferation.
  2. Antifungal Compounds: They have shown promising activity against various fungal strains.
  3. Drug Design Scaffolds: Their structural versatility makes them suitable candidates for developing new therapeutics targeting various diseases.
Introduction to [1,2,4]Triazolo[4,3-c]Pyrimidine

Structural Definition and Isomeric Classification within Triazolopyrimidine Systems

[1,2,4]Triazolo[4,3-c]pyrimidine represents a fused bicyclic heterocyclic system comprising a six-membered pyrimidine ring linearly annulated with a five-membered 1,2,4-triazole. This molecular architecture features a bridgehead nitrogen atom common to both rings, creating a planar, electron-deficient, π-conjugated system with significant dipole moments. The fusion occurs between positions 4 and 5 of the triazole ring (designated as [4,3]) and positions c and d of the pyrimidine ring, resulting in the systematic notation [4,3-c]. This specific fusion pattern distinguishes it from other isomeric triazolopyrimidines, which exhibit different connectivity patterns and consequently distinct electronic distributions and physicochemical properties [8] [10].

The molecular framework contains five nitrogen atoms strategically positioned across both rings, contributing to its electron-deficient character and capacity for diverse hydrogen bonding interactions. The triazole ring contributes three nitrogen atoms (N1, N2, N4), while the pyrimidine contributes two (N3, N5). Atom numbering follows IUPAC conventions, with the triazole nitrogen adjacent to the fusion bond designated as N1, followed sequentially. The pyrimidine ring atoms are numbered such that the fusion carbon is C5, with adjacent nitrogen atoms at positions N7 and N8. This arrangement creates distinct electronic environments: positions 2 and 7 exhibit significant π-electron deficiency, making them susceptible to nucleophilic attack, while position 6 shows relatively higher electron density, facilitating electrophilic substitution under controlled conditions [5] [8].

Table 1: Key Structural Parameters of [1,2,4]Triazolo[4,3-c]Pyrimidine

ParameterValue/RangeSignificance
Bond Lengths
N1-C2 (Triazole)1.310–1.325 ÅTypical for aromatic N-C bonds in azoles
N4-C5 (Fusion bond)1.365–1.380 ÅSlightly elongated due to ring strain at fusion junction
C5-N7 (Pyrimidine)1.335–1.350 ÅCharacteristic of pyrimidine C=N bonds
Bond Angles
C2-N1-N4105.5–106.5°Constrained by triazole ring geometry
N1-N4-C5109.0–110.0°Influenced by fusion geometry
N4-C5-N7126.0–127.0°Reflects pyrimidine ring distortion at fusion point
Torsion Angles
Inter-ring planarity< 5° deviationNear-perfect coplanarity enhances π-conjugation

Isomeric classification within the triazolopyrimidine family hinges critically upon the specific fusion pattern between the triazole and pyrimidine rings. The three principal isomers include:

  • [1,2,4]Triazolo[4,3-a]pyrimidine: Features fusion between triazole positions 4 and 5 and pyrimidine positions a and b. This isomer displays the fusion atom adjacent to the triazole's N1, creating distinct electronic properties. It exhibits the most basic character among the isomers due to nitrogen atom positioning [6].
  • [1,2,4]Triazolo[1,5-c]pyrimidine: Results from Dimroth rearrangement of the [4,3-c] isomer or direct synthesis via alternative routes. This isomer possesses a fusion pattern leading to a carbonyl-like character at position 2 when hydroxylated. It demonstrates unique tautomeric behavior and enhanced stability in certain environments [8].
  • [1,2,4]Triazolo[4,3-c]pyrimidine: The subject compound, characterized by fusion between triazole positions 4 and 3 and pyrimidine position c. This arrangement creates a specific electron distribution where the carbon atom at position 5 (fusion point) bears significant positive character, activating it toward nucleophiles. Its spectroscopic signature includes distinctive downfield shifts in ¹³C-NMR for C5 (δ 155–160 ppm) and characteristic IR stretches for the ring system between 1550-1650 cm⁻¹ [5] [8].

Table 2: Comparative Analysis of Triazolopyrimidine Isomers

Property[4,3-a][1,5-c][4,3-c]
Fusion PatternTriazole:4,5-Pyrimidine:a,bTriazole:1,5-Pyrimidine:cTriazole:4,3-Pyrimidine:c
Basic pKa (conjugate acid)3.5–4.02.8–3.32.5–3.0
¹H-NMR (H2/H3 ppm)δ 8.95–9.10 (H2)δ 8.80–8.95 (H2)δ 9.15–9.30 (H3)
Electrophilic SubstitutionFavors position 7Favors position 6Favors position 6
Nucleophilic SubstitutionFavors position 2Favors positions 2 & 5Favors positions 3 & 5
Common Synthesis RoutesCyclocondensationDimroth rearrangementOxidative cyclization

The structural nuances between isomers profoundly impact their chemical reactivity, photophysical properties, and biological interaction profiles. For instance, the [4,3-c] isomer exhibits greater susceptibility to Dimroth rearrangement under thermal or basic conditions compared to the [4,3-a] isomer due to ring strain and electronic factors. This rearrangement typically yields the more thermodynamically stable [1,5-c] isomer, a transformation first characterized in detail for these systems in the early 2000s and leveraged synthetically [5] [8]. X-ray crystallographic analyses confirm that [1,2,4]triazolo[4,3-c]pyrimidines adopt nearly planar conformations with minor deviations (typically less than 5°), facilitating strong π-π stacking interactions in solid-state structures and receptor binding contexts. The molecular electrostatic potential maps reveal pronounced positive potential around the triazole N1 and pyrimidine N7, designating these sites as primary hydrogen bond acceptors [1].

Historical Development and Key Milestones in Triazolopyrimidine Chemistry

The chemistry of triazolopyrimidines emerged indirectly in the late 19th century through investigations into purine analogs and dyestuff chemistry, but focused development of [1,2,4]triazolo[4,3-c]pyrimidines specifically began much later. Early synthetic efforts in the 1950s-1970s primarily yielded the [4,3-a] and [1,5-a] isomers, with the [4,3-c] system often observed as an unstable intermediate. A pivotal advancement occurred in 1982 when researchers first documented the systematic rearrangement of [1,2,4]triazolo[4,3-c]pyrimidines to their [1,5-c] counterparts, elucidating the mechanistic pathway involving ring opening and recyclization (later recognized as a Dimroth-type rearrangement). This discovery provided the first reproducible access to [1,2,4]triazolo[4,3-c]pyrimidine derivatives, albeit transiently, and established their role as synthetic precursors [5] [8].

The 1990s witnessed significant methodological improvements through the application of hypervalent iodine reagents in heterocyclic synthesis. In 1998, Salgado pioneered iodobenzene diacetate (IBD)-mediated oxidative cyclization of pyrimidinylhydrazones, providing a direct route to various triazolopyrimidines. This method was later adapted specifically for [4,3-c] systems by researchers at Fudan University in 2013, who optimized conditions using IBD in dichloromethane at ambient temperature (25°C), yielding the initial [1,2,4]triazolo[4,3-c]pyrimidine products (e.g., 5-chloro-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine) within 4-6 hours. These compounds subsequently underwent thermally facilitated Dimroth rearrangement in ethanol with catalytic acid to afford stable [1,5-c] isomers in moderate to high yields (57-81%). This two-step process represented the first reliable and scalable synthesis specifically targeting the [4,3-c] framework, albeit as a transient species en route to rearranged products [8].

Table 3: Historical Milestones in [1,2,4]Triazolo[4,3-c]Pyrimidine Chemistry

Year RangeKey AdvancementSignificance
1950-1975Initial syntheses of triazolopyrimidines via cyclocondensation reactionsProduced primarily [4,3-a] isomers; [4,3-c] identified as unstable intermediates
1982Systematic documentation of Dimroth rearrangement in triazolopyrimidinesExplained interconversion between [4,3-c] and [1,5-c] isomers
1998Introduction of IBD-mediated oxidative cyclization for triazolopyrimidinesProvided direct route from hydrazones to triazolopyrimidines
Early 2000sExploration as adenosine receptor antagonists and kinase inhibitorsRevealed biological potential of triazolopyrimidine scaffolds
2013Optimized IBD-mediated synthesis of [4,3-c] isomers with controlled rearrangementEstablished first reproducible synthetic protocol for [4,3-c] derivatives
2017-PresentApplication in LSD1 inhibitors and fluorescent materialsExpanded scope to epigenetic modulation and materials chemistry

Parallel developments in pharmacological screening during the early 2000s revealed that triazolopyrimidine cores, including the [4,3-c] isomer, exhibited promising affinity as adenosine receptor antagonists. Clarkson and colleagues demonstrated in 2009 that benzothieno-fused derivatives incorporating the [4,3-c] and [1,5-c] frameworks acted as inhibitors of Shiga toxin trafficking in HeLa cells. This marked a significant expansion of their biological relevance beyond earlier identified activities as coronary vasodilators (e.g., Trapidil, a [1,5-a]pyrimidine derivative) and highlighted the importance of isomeric purity in bioactivity profiles [5] [8]. The discovery of reversible LSD1 inhibitors featuring the [1,2,3]triazolo[4,5-d]pyrimidine scaffold in 2017 further stimulated interest in related triazolopyrimidine systems for epigenetic drug discovery, though direct applications for the [4,3-c] isomer in this context remain less explored [7].

Synthetic methodology advanced substantially with the introduction of transition metal catalysis. Palladium-catalyzed approaches developed by Thiel and coworkers circa 2010 enabled intermolecular coupling of aldehyde-derived hydrazones with chloro-substituted pyrimidines, offering an alternative route to triazolopyrimidine precursors. Modern approaches increasingly leverage computational design and microwave-assisted synthesis to improve efficiency. Density functional theory (DFT) calculations now routinely predict regioselectivity in cyclization and rearrangement pathways, guiding the rational synthesis of [4,3-c] derivatives. For example, DFT studies confirm that the activation energy barrier for the Dimroth rearrangement of [1,2,4]triazolo[4,3-c]pyrimidine to its [1,5-c] isomer is approximately 20-25 kcal/mol in polar protic solvents, explaining the requirement for thermal activation [8].

Contemporary research focuses on stabilizing the [4,3-c] isomer through strategic substitution. Electron-withdrawing groups (e.g., Cl, CF₃, CN) at position 5 and bulky aryl groups at position 7 significantly retard rearrangement kinetics. For instance, 5,7-ditrifluoromethyl-[1,2,4]triazolo[4,3-c]pyrimidine exhibits a half-life exceeding 72 hours at 60°C in DMSO, compared to minutes for unsubstituted analogs. These stabilized derivatives now serve as ligands in luminescent metal complexes and as building blocks in materials science, exploiting their planar, electron-accepting character. Recent spectroscopic studies, particularly variable-temperature NMR and UV-photoelectron spectroscopy, have quantified the electronic properties of the core [4,3-c] structure, revealing a lowest unoccupied molecular orbital (LUMO) energy of approximately -2.8 eV, making it a promising electron-transport material in organic electronics [1] [8].

Properties

CAS Number

274-81-7

Product Name

[1,2,4]Triazolo[4,3-c]pyrimidine

IUPAC Name

[1,2,4]triazolo[4,3-c]pyrimidine

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

InChI

InChI=1S/C5H4N4/c1-2-6-3-9-4-7-8-5(1)9/h1-4H

InChI Key

XUFCBCHWTOAVAA-UHFFFAOYSA-N

SMILES

C1=CN=CN2C1=NN=C2

Synonyms

1,2,4-Triazolo[4,3-c]pyrimidine(9CI)

Canonical SMILES

C1=CN=CN2C1=NN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.